Home > Products > Screening Compounds P115600 > 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one - 2097937-37-4

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Catalog Number: EVT-2689191
CAS Number: 2097937-37-4
Molecular Formula: C13H19N3O
Molecular Weight: 233.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Overview

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a novel compound that belongs to the class of pyridazinones. It has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various pathological conditions, including inflammation and cognitive disorders. The compound's unique structure and biological activity make it a subject of interest in medicinal chemistry and pharmaceutical research.

Source

The compound is referenced in various scientific literature and patent documents, indicating its synthesis methods, biological activity, and potential applications. Notably, patents such as EP2394998A1 and US10463663B2 describe the compound's synthesis and its pharmacological properties, emphasizing its role as a PDE4 inhibitor .

Classification

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is classified under:

  • Chemical Class: Pyridazinones
  • Pharmacological Class: PDE4 inhibitors
  • CAS Number: 2097937-37-4
Synthesis Analysis

Methods

The synthesis of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves several steps that typically include the formation of the pyridazine ring followed by functionalization with cyclopropyl and piperidine moieties.

  1. Formation of the Pyridazine Core: The initial step often involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives to form the pyridazine structure.
  2. Cyclopropyl Introduction: Cyclopropyl groups can be introduced through cyclopropanation reactions or via nucleophilic substitution methods.
  3. Piperidine Functionalization: The piperidine moiety is usually added through alkylation reactions where piperidine derivatives react with the pyridazine intermediate.

Technical Details

The synthetic routes may involve various reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts depending on the specific reactions employed. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically utilized to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C_{13}H_{16}N_{4}O
  • Molecular Weight: Approximately 244.29 g/mol
  • Melting Point: Data not explicitly provided but typically determined during synthesis characterization .
Chemical Reactions Analysis

Reactions

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions due to its functional groups:

  1. Hydrolysis: The carbonyl group may undergo hydrolysis under acidic or basic conditions.
  2. Nucleophilic Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
  3. Oxidation/Reduction: Depending on the substituents, oxidation or reduction reactions may be applicable.

Technical Details

Reactions are often conducted under controlled conditions using appropriate solvents and catalysts to enhance yields and selectivity .

Mechanism of Action

Process

As a phosphodiesterase 4 inhibitor, 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one exerts its effects by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP within cells, promoting various signaling pathways associated with anti-inflammatory responses and cognitive enhancement.

Data

Research indicates that compounds targeting PDE4 can significantly affect neuronal signaling and inflammatory processes, making them potential candidates for treating conditions like chronic obstructive pulmonary disease and cognitive disorders .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases; potential for electrophilic aromatic substitution due to the presence of nitrogen atoms in the ring.

Relevant analyses such as thermal stability and spectroscopic data (infrared and ultraviolet-visible) are important for understanding its behavior in different environments .

Applications

Scientific Uses

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has potential applications in:

  1. Pharmaceutical Development: As a candidate for treating inflammatory diseases and cognitive impairments.
  2. Research Tool: Used in studies investigating cAMP signaling pathways and phosphodiesterase inhibition mechanisms.
  3. Drug Design: Serves as a lead compound for developing new therapeutics targeting PDE4-related conditions.

The ongoing exploration of its biological activity continues to reveal new possibilities for therapeutic interventions in various diseases .

Synthetic Methodologies & Optimization

Multi-Step Synthetic Pathways for Pyridazinone Core Formation

The construction of the dihydropyridazin-3-one core typically employs a convergent strategy involving cyclocondensation and sequential functionalization. A prevalent route begins with the reaction of γ-keto esters or 1,4-dicarbonyl derivatives with hydrazine monohydrate under controlled conditions. For instance, ethyl 4-cyclopropyl-2-oxobutanoate undergoes cyclization with anhydrous hydrazine in refluxing ethanol to yield 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one. This intermediate is subsequently dehydrogenated using chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene to afford the fully aromatic pyridazinone system [4]. Alternative routes involve [4+2] cycloadditions between diazo compounds and α,β-unsaturated carbonyls, though yields are often compromised by regioselectivity challenges (typically 50-65%). Microwave-assisted synthesis significantly enhances efficiency in cyclization steps, reducing reaction times from 12 hours to 30 minutes while improving yields by 15-20% compared to conventional heating .

Critical Reaction Parameters:

  • Solvent Selection: Ethanol/water mixtures (4:1) optimize solubility and reaction kinetics for cyclocondensation
  • Temperature Control: Maintaining 80-85°C prevents exothermic decomposition during hydrazine addition
  • Oxidation Specificity: DDQ in toluene (110°C) achieves >90% conversion versus 70-75% with manganese dioxide

Functionalization Strategies for Cyclopropyl and Piperidine Moieties

The cyclopropyl moiety is introduced early in the synthesis due to its stability under subsequent reaction conditions. Two predominant methods exist: (1) Direct cyclopropanation of allylic precursors via Simmons-Smith conditions (Zn-Cu/CH₂I₂), yielding the cyclopropyl hydrazone precursor in 65-75% yield; or (2) Nucleophilic displacement using cyclopropylmagnesium bromide with 6-chloropyridazinone intermediates, achieving 80-85% conversion but requiring strict anhydrous conditions [4].

Piperidine incorporation employs late-stage alkylation through either:

  • Nucleophilic Displacement: Reaction of 6-cyclopropyl-2-(chloromethyl)pyridazin-3-one with N-Boc-piperidine under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH), followed by acidic deprotection (trifluoroacetic acid/dichloromethane)
  • Reductive Amination: Condensation of pyridazinone-2-carbaldehyde with piperidine using sodium triacetoxyborohydride in dichloroethane at ambient temperature (yields: 85-92%) . Steric hindrance necessitates 24-36 hour reaction times for complete conversion when quaternary centers are formed.

Table 1: Comparative Analysis of Piperidine Coupling Methods

MethodYield RangeReaction TimeKey Advantage
Nucleophilic Displacement70-78%8-12 hNo reducing agents required
Reductive Amination85-92%24-36 hSuperior steric tolerance
Buchwald-Hartwig Coupling65-70%18-24 hCompatible with electron-deficient systems

Catalytic Systems for Regioselective Alkylation and Cyclopropanation

Regioselective N-alkylation at the pyridazinone N2-position requires specialized catalysts to suppress O-alkylation byproducts. Cesium carbonate (2.5 equiv) with copper(I) iodide (5 mol%) in dimethylformamide at 100°C achieves >20:1 N/O selectivity, while palladium-catalyzed systems using tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃; 3 mol%) with Xantphos ligand direct alkylation exclusively to nitrogen at 85°C [8] [10].

Cyclopropanation leverages transition metal catalysis for stereocontrol:

  • Dirhodium(II) Tetracetate: Catalyzes cyclopropanation of 6-allylpyridazinones with ethyl diazoacetate (benzene, 40°C), yielding trans-disubstituted cyclopropanes (dr >8:1)
  • Chiral Copper-Bisoxazoline Complexes: Enantioselective variants afford ee values up to 88% but suffer from catalyst loading requirements (15 mol%)
  • Flow Chemistry Systems: Continuous processing with immobilized copper catalysts enhances diastereoselectivity (dr >95:5) while reducing metal leaching to <5 ppm [3] [8]

Table 2: Catalyst Performance in Key Transformations

ReactionCatalyst SystemSelectivityProductivity (g/L/h)
N2-AlkylationPd₂dba₃/Xantphos (3 mol%)>99% N-regioselectivity0.85
CyclopropanationRh₂(OAc)₄ (0.5 mol%)dr 8:1 trans/cis1.2
Asymmetric CyclopropanationCu(OTf)₂/(R)-Ph-Box (15 mol%)88% ee0.35

Green Chemistry Approaches in Intermediate Purification

Solvent-intensive chromatographic purification presents sustainability challenges in multi-step syntheses. Advanced strategies include:

  • Continuous Extraction: Countercurrent chromatography with heptane/ethyl acetate/ethanol/water (HEEWat) systems achieves >98% purity in API intermediates while reducing solvent consumption by 70% versus silica gel chromatography [4]
  • Crystallization-Induced Diastereomer Transformation: Diastereomeric salt formation with L-tartaric acid in ethanol/water enables isolation of enantiomerically enriched intermediates (ee >99%) through single recrystallization
  • Microwave-Assisted Water Extraction: Replaces dichloromethane for acid/base purifications, eliminating halogenated solvent waste
  • Adsorbent Trains: Sequential beds of activated carbon, celite, and ion-exchange resins remove impurities without chromatography, demonstrated in the telescoped synthesis of piperidine intermediates

Notably, continuous flow hydrogenation using packed-bed reactors (5% Pd/C) facilitates direct isolation of deprotected piperidine derivatives without filtration, reducing catalyst handling hazards. Solvent recovery rates exceed 90% when coupled with falling-film evaporators during workup operations. These integrated approaches significantly improve process mass intensity (PMI) from >150 to <45, aligning with ACS Green Chemistry Institute targets for pharmaceutical manufacturing [4].

Properties

CAS Number

2097937-37-4

Product Name

6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

IUPAC Name

6-cyclopropyl-2-(piperidin-4-ylmethyl)pyridazin-3-one

Molecular Formula

C13H19N3O

Molecular Weight

233.315

InChI

InChI=1S/C13H19N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-4,10-11,14H,1-2,5-9H2

InChI Key

VZWFBYOXDAMVSO-UHFFFAOYSA-N

SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCNCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.